Bis(2-chloroethoxy)methane
Overview
Description
Bis(2-chloroethoxy)methane: is an organic compound with the molecular formula C5H10Cl2O2 . It is also known by other names such as formaldehyde bis(2-chloroethyl) acetal and di-2-chloroethyl formal . This compound is characterized by the presence of two 2-chloroethoxy groups attached to a central methane molecule. It is a colorless liquid with a mild, sweet odor and is primarily used in industrial applications.
Mechanism of Action
Target of Action
Bis(2-chloroethoxy)methane is a synthetic organic chemical used primarily as a solvent and as a reactant in the manufacture of polysulfide elastomers
Mode of Action
It is known that the compound can be toxic primarily via dermal contact and inhalation . It severely irritates skin, eyes, and mucous membranes .
Biochemical Pathways
The degradation of this compound involves the formation of a carbon-centered radical through the abstraction of a hydrogen atom by hydroxyl radicals. This radical then reacts with oxygen to form a peroxyl radical . Further reactions of these radicals lead to the formation of different intermediates .
Pharmacokinetics
It is known that the compound can be toxic by ingestion or inhalation , indicating that it can be absorbed through the gastrointestinal tract and respiratory system.
Result of Action
Exposure to this compound can lead to various health effects. For instance, it has been reported that rats exposed to this compound exhibited symptoms such as emaciation, poor food consumption, hypothermia, lethargy/prostration, dyspnea, gasping, moist rales, ataxia, abnormal posture, slight tremors, salivation, and brown-yellow stains on the snout, paws, ventral surface and anogenital area .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its degradation rate can be affected by factors such as solution pH, the presence of TiO2 particles, and UV-A radiation . Furthermore, it must be preheated before ignition can occur, and when heated to decomposition, it emits toxic fumes of hydrochloric acid .
Biochemical Analysis
Biochemical Properties
It is known that Bis(2-chloroethoxy)methane can cause mitochondrial damage . The primary site of damage is the mitochondrion, which is crucial for energy production in cells . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in mitochondrial function and energy metabolism.
Cellular Effects
This compound has been shown to cause cardiac toxicity in rodents, characterized by myofiber vacuolation, necrosis, and inflammation . It also causes damage to the mitochondria, leading to myofiber vacuolation . These effects indicate that this compound can significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that thiodiglycolic acid, a metabolite of this compound, may induce cardiotoxicity by damaging mitochondria and inhibiting their function . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, heart lesions induced by this compound in rats were found to be pronounced at day 2, increased in severity at day 3, appeared to decrease at day 5, and resolved by study-day 16 . This suggests that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with dosage. For example, cardiac toxicity occurred in male and female F344/N rats exposed to the chemical by dermal administration at doses of 0, 50, 100, 200, 400 or 600 mg/kg 5 days a week for up to 14 weeks . The severity of the heart lesions was more severe in rats than mice, and more severe in females than males .
Metabolic Pathways
It is known that this compound is metabolized to thiodiglycolic acid . This suggests that this compound may interact with enzymes or cofactors involved in this metabolic pathway.
Subcellular Localization
Given its observed effects on mitochondria, it is likely that it localizes to this organelle
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethoxy)methane can be synthesized through the reaction of formaldehyde with 2-chloroethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
CH2O+2ClCH2CH2OH→CH2(OCH2CH2Cl)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of formaldehyde and 2-chloroethanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(2-chloroethoxy)methane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include bis(2-hydroxyethoxy)methane, bis(2-alkoxyethoxy)methane, or bis(2-aminoethoxy)methane.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Scientific Research Applications
Chemistry:
Solvent: Bis(2-chloroethoxy)methane is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds.
Intermediate: It serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Research Tool: The compound is used in biological research to study the effects of chlorinated ethers on living organisms.
Toxicology Studies: It is used in toxicology studies to understand its impact on human health and the environment.
Industry:
Polymer Production: this compound is used in the production of polysulfide polymers, which are used as sealants and adhesives.
Chemical Manufacturing: It is employed in the manufacture of various industrial chemicals and materials.
Comparison with Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but with different reactivity and applications.
Dichlorotriethylene dioxide: Another chlorinated ether with distinct properties and uses.
Tri(ethylene glycol) dichloride: Used in different industrial applications compared to bis(2-chloroethoxy)methane.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both research and industry .
Properties
IUPAC Name |
1-chloro-2-(2-chloroethoxymethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXGURFLBLRZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
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DSSTOX Substance ID |
DTXSID4023917 | |
Record name | Bis(2-chloroethoxy)methane | |
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Molecular Weight |
173.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-chloroethoxy)methane, [liquid] appears as a colorless liquid. Boiling point 217.5 °C, Flash point 230 °F. Density 1.23 g / cm3. May be toxic by ingestion or inhalation. Severely irritates skin, eyes, and mucous membranes. Used as a solvent., Colorless liquid; Water solubility = 7.8 g/L at 20 deg C; [HSDB] Colorless liquid; Slightly soluble in water; [MSDSonline] | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
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Record name | Bis(2-chloroethoxy)methane | |
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Boiling Point |
424.6 °F at 760 mmHg (NTP, 1992), 218.1 °C | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
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Record name | BIS(2-CHLOROETHOXY)METHANE | |
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Flash Point |
230 °F (NTP, 1992), 230 °F (110 °C) (OPEN CUP) | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
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Record name | BIS(2-CHLOROETHOXY)METHANE | |
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Solubility |
... Miscible with most organic solvents., In water, 7,800 mg/l at 20 °C | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
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Density |
1.2339 @ 20 °C/20 °C | |
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Vapor Density |
5.9 (Air= 1) | |
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Vapor Pressure |
0.13 [mmHg], 0.132 mm Hg at 25 °C | |
Record name | Bis(2-chloroethoxy)methane | |
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Record name | BIS(2-CHLOROETHOXY)METHANE | |
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Impurities |
Reaction product contains ethylene chlorohydrin impurity ... for use in polysulfide polymers, the ethylene chlorohydrin must be removed because it would act as a chain terminator in the polymerization | |
Record name | BIS(2-CHLOROETHOXY)METHANE | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-91-1 | |
Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |
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Record name | Bis(2-chloroethoxy)methane | |
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Record name | Ethane, 1,1'-[methylenebis(oxy)]bis[2-chloro- | |
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Melting Point |
Freezing point= -32.8 °C | |
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Retrosynthesis Analysis
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